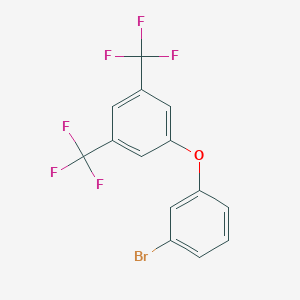

1-(3-Bromophenoxy)-3,5-bis(trifluoromethyl)benzene

Description

Properties

Molecular Formula |

C14H7BrF6O |

|---|---|

Molecular Weight |

385.10 g/mol |

IUPAC Name |

1-(3-bromophenoxy)-3,5-bis(trifluoromethyl)benzene |

InChI |

InChI=1S/C14H7BrF6O/c15-10-2-1-3-11(7-10)22-12-5-8(13(16,17)18)4-9(6-12)14(19,20)21/h1-7H |

InChI Key |

RWJIKQMXYWLIMY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Br)OC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Overview

3,5-Bis(trifluoromethyl)bromobenzene is a critical intermediate for synthesizing 1-(3-bromophenoxy)-3,5-bis(trifluoromethyl)benzene. It is typically prepared by regioselective bromination of 1,3-bis(trifluoromethyl)benzene. Traditional bromination methods using sulfuric acid often yield inconsistent and low product yields with undesirable byproducts. Recent advances have optimized this process to improve yield, selectivity, and scalability.

Optimized Bromination Process

The preferred method involves bromination of 1,3-bis(trifluoromethyl)benzene using 1,3-dibromo-5,5-dimethylhydantoin (DBH) or N-bromosuccinimide (NBS) as brominating agents in a mixed solvent system of concentrated sulfuric acid and glacial acetic acid. Key parameters include:

- Solvent system: Sulfuric acid and acetic acid mixture, with an optimal volume ratio of approximately 6:1 (v/v).

- Temperature: Controlled reaction temperature between 40–50°C, ideally around 45°C.

- Stirring: Rapid mechanical stirring to enhance solubilization and regioselectivity.

- Addition: Brominating agent added slowly in portions to the rapidly stirred reaction mixture.

- Workup: Reaction mixture diluted with cold water, followed by phase separation and washing with aqueous sodium hydroxide (preferably 5N NaOH).

This method yields 3,5-bis(trifluoromethyl)bromobenzene with higher selectivity and fewer bis-brominated byproducts compared to previous methods.

Experimental Data Summary

| Parameter | Condition/Value |

|---|---|

| Starting material | 1,3-Bis(trifluoromethyl)benzene (107 g, 500 mmol) |

| Brominating agent | 1,3-Dibromo-5,5-dimethylhydantoin (77.25 g, 270 mmol) |

| Solvent system | Glacial acetic acid (22 mL) + 96% sulfuric acid (142 mL) |

| Sulfuric acid:Acetic acid ratio | ~6:1 (v/v) |

| Reaction temperature | 45°C |

| Stirring | Rapid mechanical stirring |

| Reaction time | 4.5 hours |

| Workup | Dilution with cold water, washing with 5N NaOH |

| Yield and purity | High yield, selective monobromination, minimal byproducts |

Mechanistic Considerations

The use of acetic acid alongside sulfuric acid improves solubility of the substrate and brominating agent, facilitating regioselective electrophilic aromatic substitution at the 3,5-positions. The controlled addition of DBH and rapid stirring minimize over-bromination and formation of undesired isomers.

Synthesis of this compound

General Strategy

The target compound is synthesized by nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling between 3,5-bis(trifluoromethyl)bromobenzene and 3-bromophenol or its derivatives. The reaction involves displacement of the bromine atom on the trifluoromethylated aromatic ring by the phenoxy nucleophile.

Typical Reaction Conditions

- Reactants: 3,5-Bis(trifluoromethyl)bromobenzene and 3-bromophenol.

- Base: Commonly potassium carbonate or cesium carbonate to deprotonate the phenol.

- Catalyst: Copper(I) or palladium catalysts may be employed to facilitate coupling.

- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- Temperature: Elevated temperatures (80–120°C) to promote coupling.

- Time: Several hours to complete the reaction.

Purification

Post-reaction, the mixture is cooled and diluted with water. The organic layer is separated, washed, and purified by crystallization or chromatography to isolate the desired this compound with high purity.

Summary Table of Preparation Methods

| Step | Reagents/Conditions | Key Notes |

|---|---|---|

| Bromination of 1,3-bis(trifluoromethyl)benzene | DBH or NBS; sulfuric acid:acetic acid (6:1 v/v); 45°C; rapid stirring; slow addition of brominating agent | High regioselectivity; improved yield; scalable |

| Workup of bromination | Dilution with cold water; washing with 5N NaOH | Efficient separation and purification |

| Coupling with 3-bromophenol | Base (K2CO3 or Cs2CO3); Cu or Pd catalyst; DMF or DMSO; 80–120°C | Formation of phenoxy linkage; catalyst choice affects yield and selectivity |

| Purification | Crystallization or chromatography | High purity final product |

Research Findings and Practical Considerations

- The use of DBH as brominating agent in sulfuric acid/acetic acid mixture is preferred over traditional bromine or sulfuric acid-only methods due to better control and higher yields.

- Rapid mechanical stirring and controlled addition of brominating agent are critical to minimize byproducts.

- The optimized solvent ratio and temperature ensure regioselective monobromination at the desired positions.

- The coupling reaction to form the ether linkage requires careful selection of base and catalyst to maximize yield and minimize side reactions.

- The described methods are amenable to scale-up for industrial synthesis due to the use of cost-effective reagents and straightforward purification steps.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromophenoxy)-3,5-bis(trifluoromethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.

Coupling Reactions: It can participate in coupling reactions, forming more complex molecules.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.

Scientific Research Applications

1-(3-Bromophenoxy)-3,5-bis(trifluoromethyl)benzene has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Bromophenoxy)-3,5-bis(trifluoromethyl)benzene involves its interaction with specific molecular targets and pathways. The presence of bromine and trifluoromethyl groups can influence its reactivity and binding affinity to various biological targets. Detailed studies are required to elucidate the exact pathways and mechanisms involved.

Comparison with Similar Compounds

3-Bromophenol: Shares the bromine and phenol groups but lacks the trifluoromethyl groups.

3,5-Bis(trifluoromethyl)benzene: Contains the trifluoromethyl groups but lacks the bromophenoxy group.

Uniqueness: 1-(3-Bromophenoxy)-3,5-bis(trifluoromethyl)benzene is unique due to the combination of bromine, phenoxy, and trifluoromethyl groups in its structure

Biological Activity

1-(3-Bromophenoxy)-3,5-bis(trifluoromethyl)benzene is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, enzyme inhibition capabilities, and potential therapeutic applications.

- Molecular Formula : C₈H₃BrF₆

- Molecular Weight : 293.00 g/mol

- Density : 1.7 g/cm³

- Melting Point : −16 °C

- Boiling Point : 154 °C at 760 mmHg

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit potent antimicrobial properties. For instance, the synthesis of various pyrazole derivatives containing the trifluoromethyl group has shown significant inhibition against drug-resistant bacteria such as Staphylococcus aureus and MRSA (Methicillin-resistant Staphylococcus aureus). The minimum biofilm eradication concentration (MBEC) values were reported as low as for some compounds derived from this scaffold .

| Compound | Target Bacteria | MBEC (µg/mL) |

|---|---|---|

| Pyrazole Derivative 1 | S. aureus | 1 |

| Pyrazole Derivative 2 | MRSA | 1 |

| Pyrazole Derivative 3 | Enterococcus spp. | 0.5 |

2. Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial targets in the treatment of neurodegenerative diseases like Alzheimer’s. A study reported that several derivatives showed moderate inhibition with IC₅₀ values ranging from to for AChE and to for BuChE . The most promising analogue was noted to significantly outperform rivastigmine, a common AChE inhibitor.

| Compound | AChE IC₅₀ (µmol/L) | BuChE IC₅₀ (µmol/L) |

|---|---|---|

| Derivative 1 | 18.2 | 9.2 |

| Derivative 2 | 196.6 | 196.2 |

| Derivative 3 | Superior to rivastigmine | Not specified |

3. Antitumor Activity

Research has indicated potential antitumor properties associated with compounds containing the trifluoromethyl group. For example, structural modifications aimed at enhancing electron-withdrawing capabilities have led to increased antitumor activities in related compounds . The incorporation of trifluoromethyl groups has been hypothesized to improve interactions with biological targets due to enhanced lipophilicity.

Case Studies

Several studies have highlighted the biological potential of derivatives based on the structure of this compound:

- Study on Antimicrobial Agents : A series of synthesized pyrazole derivatives demonstrated significant activity against various bacterial strains with MIC values as low as . The structural modifications included varying halogen substitutions which influenced their potency .

- Enzyme Inhibition Research : In a comparative analysis against known inhibitors, certain derivatives showed a balanced inhibition profile against both AChE and BuChE, suggesting their potential as dual-action drugs in treating cognitive disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.